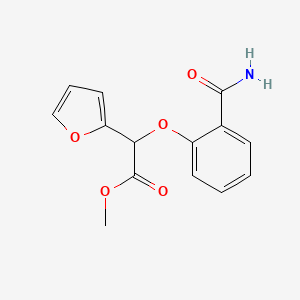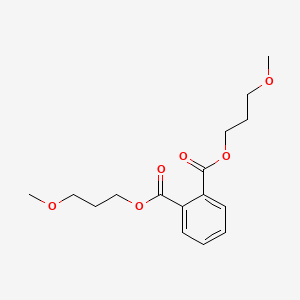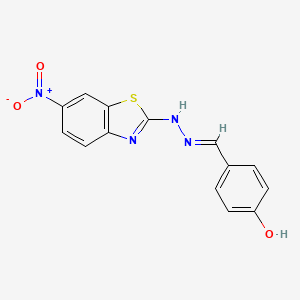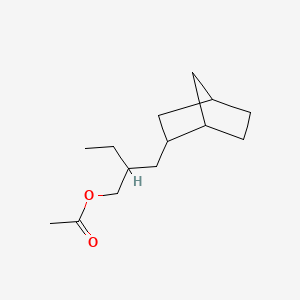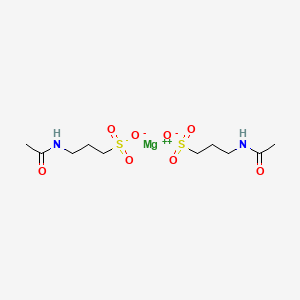
2-(1-(2-(Benzoyloxy)-3,5-dimethylphenyl)-2-isobutyl)-4,6-xylenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 277-977-7 est une substance chimique figurant dans l'inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient commercialisées dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est identifié par son numéro EINECS unique, qui aide à suivre et à réglementer son utilisation au sein de l'Union européenne.
Méthodes De Préparation
Les méthodes de préparation de l'EINECS 277-977-7 impliquent diverses voies de synthèse et conditions réactionnelles. Les méthodes de production industrielle comprennent généralement :
Voies de synthèse : Le composé peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des catalyseurs spécifiques. La voie de synthèse exacte dépend de la pureté et du rendement souhaités.
Conditions réactionnelles : Les réactions sont généralement effectuées sous des conditions de température et de pression contrôlées pour garantir des résultats optimaux. Des solvants et des catalyseurs courants sont utilisés pour faciliter les réactions.
Production industrielle : La production à grande échelle implique l'utilisation de réacteurs industriels et de techniques de traitement continu pour produire le composé en vrac.
Analyse Des Réactions Chimiques
L'EINECS 277-977-7 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène. Cette réaction conduit généralement à la formation de dérivés oxydés.
Réduction : Les réactions de réduction impliquent l'utilisation d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium pour convertir le composé en sa forme réduite.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
L'EINECS 277-977-7 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse. Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie : En recherche biologique, le composé est utilisé pour étudier ses effets sur les processus cellulaires et les voies biochimiques. Il peut également être utilisé comme sonde pour étudier des interactions moléculaires spécifiques.
Médecine : Le composé a des applications potentielles dans le développement de médicaments et la recherche pharmaceutique. Il peut être étudié pour ses effets thérapeutiques et ses mécanismes d'action.
Industrie : Dans les applications industrielles, l'EINECS 277-977-7 est utilisé dans la production de divers matériaux et produits chimiques.
Mécanisme d'action
Le mécanisme d'action de l'EINECS 277-977-7 implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en se liant à des récepteurs ou à des enzymes, modulant ainsi leur activité. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
EINECS 277-977-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on cellular processes and biochemical pathways. It may also be used as a probe to investigate specific molecular interactions.
Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be studied for its therapeutic effects and mechanisms of action.
Industry: In industrial applications, EINECS 277-977-7 is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of EINECS 277-977-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
L'EINECS 277-977-7 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Parmi les composés similaires, citons :
EINECS 277-976-6 : Ce composé a une structure similaire mais peut différer par ses propriétés chimiques et sa réactivité.
EINECS 277-978-8 : Un autre composé similaire ayant des applications et des mécanismes d'action distincts.
EINECS 277-979-9 : Ce composé peut avoir des applications industrielles et de recherche différentes de celles de l'EINECS 277-977-7.
Propriétés
Numéro CAS |
74728-03-3 |
|---|---|
Formule moléculaire |
C27H30O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[2-[2-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-4,6-dimethylphenyl] benzoate |
InChI |
InChI=1S/C27H30O3/c1-17-13-20(4)25(30-26(29)21-10-8-7-9-11-21)22(14-17)16-27(5,6)23-15-18(2)12-19(3)24(23)28/h7-15,28H,16H2,1-6H3 |
Clé InChI |
AUDGCQQBJPBZHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)CC(C)(C)C2=CC(=CC(=C2O)C)C)OC(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


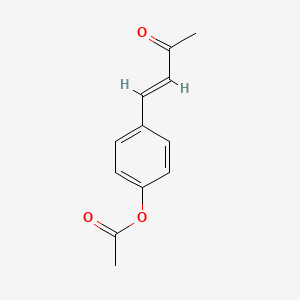
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
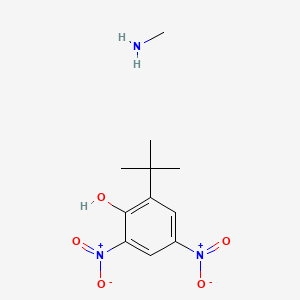
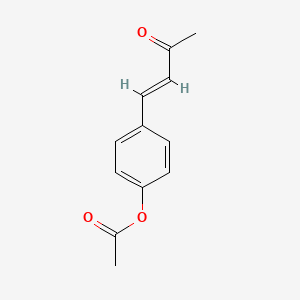
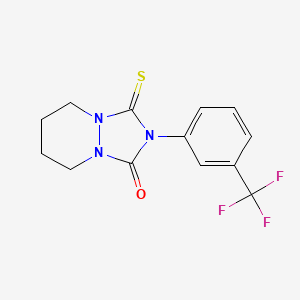

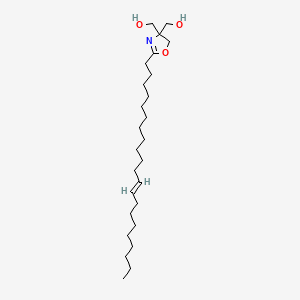
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
